molecular formula C13H12BrN3 B1396009 2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide CAS No. 185133-88-4

2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide

Cat. No.: B1396009
CAS No.: 185133-88-4
M. Wt: 290.16 g/mol
InChI Key: INJAINUUGCHFBM-UHFFFAOYSA-N
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Description

2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide is a chemical compound with the molecular formula C₁₃H₁₂BrN₃. It is known for its unique structure, which includes an imidazo[1,2-a]pyridine core fused with a phenyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a phenyl-substituted imidazole derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding imidazo[1,2-a]pyridine derivative, while reduction could produce a phenyl-substituted amine .

Scientific Research Applications

2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[1,2-a]pyridine: Lacks the amine group at the 8-position.

    2-Phenylimidazo[1,2-a]pyridin-3-amine: Amine group is located at the 3-position instead of the 8-position.

Uniqueness

2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in research settings where precise molecular interactions are crucial .

Properties

IUPAC Name

2-phenylimidazo[1,2-a]pyridin-8-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3.BrH/c14-11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10;/h1-9H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJAINUUGCHFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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